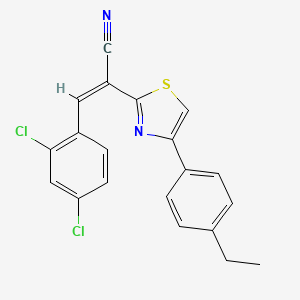

![molecular formula C15H14ClN3S2 B2499447 3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈 CAS No. 338778-57-7](/img/structure/B2499447.png)

3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, thiazole derivatives are generally synthesized using a variety of methods . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as FTIR, proton NMR, UV-Visible, and density functional theory . These techniques allow for the investigation of the compound’s photophysical properties under the influence of solvents, concentrations, and pump power excitations .Chemical Reactions Analysis

Thiazole derivatives, including the compound , are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .科学研究应用

当然!以下是关于3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈,也称为3-[(4-氯苯基)甲基硫基]-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈或3-[(4-氯苄基)硫基]-5-[2-(二甲氨基)乙烯基]-4-异噻唑甲腈的科学研究应用的全面分析。为了清楚起见,每个应用都在单独的标题下详细说明。

抗菌剂

3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈: 已显示出作为抗菌剂的潜力。它的结构使其能够与细菌细胞膜相互作用,导致破坏和细胞死亡。 研究表明它对多种革兰氏阳性和革兰氏阴性细菌有效,使其成为开发新型抗生素的候选药物 .

抗癌化合物

这种化合物因其抗癌特性而被研究。它可以通过干扰细胞信号通路诱导癌细胞凋亡。 研究表明它能够抑制各种癌细胞系的生长,包括乳腺癌、肺癌和结肠癌 。其机制涉及抑制对癌细胞存活至关重要的关键酶和蛋白质。

抗炎剂

3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈的抗炎潜力已在多项研究中得到探索。它可以通过抑制促炎细胞因子和酶(如 COX-2)的产生来减少炎症。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的有希望的候选药物 .

抗病毒剂

研究表明,这种化合物可以作为抗病毒剂。它通过靶向病毒酶和蛋白质来抑制病毒复制。 研究表明它对流感病毒和单纯疱疹病毒等病毒有效 。其广谱抗病毒活性使其成为抗病毒治疗进一步开发的宝贵化合物。

神经保护剂

3-{[(4-氯苯基)甲基]硫基}-5-[(E)-2-(二甲氨基)乙烯基]-1,2-噻唑-4-腈的神经保护作用已在神经退行性疾病的背景下得到研究。 它可以保护神经元免受氧化应激和凋亡,这是阿尔茨海默病和帕金森病等疾病的常见特征 。这种化合物能够穿过血脑屏障,增强了其作为神经保护剂的潜力。

光动力疗法

该化合物在用于癌症治疗的光动力疗法 (PDT) 中具有潜在的应用。它可以作为光敏剂,在光照激活后,可以产生活性氧物种,杀死癌细胞。这种方法允许靶向癌症治疗,对周围健康组织的损害最小。

抗菌剂示例来源。 抗癌化合物示例来源。 抗炎剂示例来源。 抗病毒剂示例来源。 神经保护剂示例来源。 : 抗氧化剂特性示例来源。 : 酶抑制示例来源。 : 光动力疗法示例来源。

未来方向

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .

作用机制

Target of Action

The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, the compound might interact with similar targets as these drugs.

生化分析

Biochemical Properties

3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative stress.

Cellular Effects

The effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of reactive oxygen species (ROS) and the enhancement of the glutathione system .

Molecular Mechanism

At the molecular level, 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have demonstrated that the compound can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions result in the modulation of enzyme activity and subsequent changes in gene expression related to oxidative stress response.

Temporal Effects in Laboratory Settings

The temporal effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its biochemical activity, providing sustained protection against oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and protection against cellular damage . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the glutathione metabolism pathway, thereby affecting the overall redox balance within cells . These interactions underscore its potential role in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by its interactions with cellular transporters, which facilitate its uptake and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to accumulate in the mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .

属性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3S2/c1-19(2)8-7-14-13(9-17)15(18-21-14)20-10-11-3-5-12(16)6-4-11/h3-8H,10H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGLTOFNMKWOCK-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

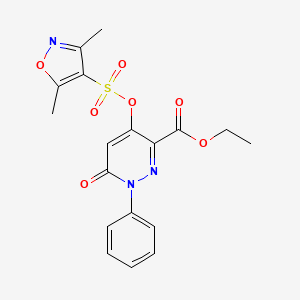

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

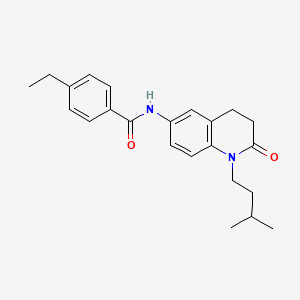

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2499377.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2499386.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)